4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Overview
Description
4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a complex organic compound with a molecular formula of C21H15BrO5 and an average mass of 427.245 Da . This compound is notable for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a furan-2-carboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction typically involves the use of a boron reagent and a palladium catalyst under specific conditions to achieve the desired product.
Chemical Reactions Analysis
4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidines with high yields.
Scientific Research Applications
4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can be compared with other similar compounds, such as:
4-bromo-2-methoxyphenol: This compound shares the bromine and methoxyphenyl groups but lacks the furan-2-carboxylate moiety.
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: This compound has a similar structure but contains a carbamate group instead of the furan-2-carboxylate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-bromo-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWINSIBMLLVGIS-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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